molecular formula C12H12N2O5 B12893876 Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate CAS No. 76421-05-1

Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate

Cat. No.: B12893876
CAS No.: 76421-05-1
M. Wt: 264.23 g/mol
InChI Key: VCOGURCTJNSGEN-UHFFFAOYSA-N
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Description

Benzyl ((2,5-dioxooxazolidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C12H12N2O5. It is known for its role as a heterocyclic building block in organic synthesis. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((2,5-dioxooxazolidin-4-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with 4-hydroxymethyl-2,5-dioxooxazolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of Benzyl ((2,5-dioxooxazolidin-4-yl)methyl)carbamate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((2,5-dioxooxazolidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones and benzyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzyl ((2,5-dioxooxazolidin-4-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a prodrug, where it can be converted into an active drug within the body.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl ((2,5-dioxooxazolidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate
  • Carbamic acid, N- [4- (2,5-dioxo-4-oxazolidinyl)butyl]-, phenylmethyl ester

Uniqueness

Benzyl ((2,5-dioxooxazolidin-4-yl)methyl)carbamate is unique due to its specific structure, which combines the oxazolidinone ring with a benzyl carbamate group. This combination provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

CAS No.

76421-05-1

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

benzyl N-[(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate

InChI

InChI=1S/C12H12N2O5/c15-10-9(14-12(17)19-10)6-13-11(16)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,17)

InChI Key

VCOGURCTJNSGEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2C(=O)OC(=O)N2

Origin of Product

United States

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